1,3,5-Tris((trimethylsilyl)ethynyl)benzene
Overview
Description
1,3,5-Tris((trimethylsilyl)ethynyl)benzene is an organic compound with the chemical formula C21H30Si3. It is a silicon-containing compound characterized by a benzene ring substituted with three trimethylsilylethynyl groups. This compound is known for its unique structural properties and has applications in various fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris((trimethylsilyl)ethynyl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the following steps :
Starting Material: The synthesis begins with 1,3,5-tribromobenzene.
Reaction with Trimethylsilylacetylene: The 1,3,5-tribromobenzene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (PdCl2(PPh3)2) and copper(I) iodide (CuI) in triethylamine (Et3N) solvent. The reaction is typically carried out at 65°C for 16 hours.
Purification: The reaction mixture is then subjected to column chromatography to isolate the desired product, this compound, as a light yellow solid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris((trimethylsilyl)ethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can be used to modify the triple bonds in the trimethylsilylethynyl groups.
Substitution: The trimethylsilylethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alkanes or alkenes .
Scientific Research Applications
1,3,5-Tris((trimethylsilyl)ethynyl)benzene has a wide range of applications in scientific research, including:
Materials Science: The compound is employed in the development of high-performance materials, such as liquid crystals and conductive polymers.
Catalysis: It serves as a ligand in metal-organic catalysts for various organic transformations.
Nanotechnology: The compound is explored for its potential in the fabrication of nanoscale devices and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Tris((trimethylsilyl)ethynyl)benzene is primarily related to its ability to participate in various chemical reactions due to the presence of the trimethylsilylethynyl groups. These groups can undergo addition, substitution, and coupling reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,3,5-Tris((trimethylsilyl)ethynyl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(phenylethynyl)benzene: This compound has phenylethynyl groups instead of trimethylsilylethynyl groups, leading to different reactivity and applications.
1,3,5-Tris(bromoethynyl)benzene: The presence of bromoethynyl groups makes this compound more reactive in substitution reactions.
1,3,5-Tris(4-cyanophenylethynyl)benzene: The cyanophenylethynyl groups introduce additional functional groups that can participate in further chemical transformations.
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.
Properties
IUPAC Name |
2-[3,5-bis(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Si3/c1-22(2,3)13-10-19-16-20(11-14-23(4,5)6)18-21(17-19)12-15-24(7,8)9/h16-18H,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTLQYQLVFNQBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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